3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
描述
属性
IUPAC Name |
3-methoxy-1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O2/c1-22-10-11(16(21-22)26-2)15(25)17-9-14-19-18-12-5-6-13(20-24(12)14)23-7-3-4-8-23/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYWITKJNMKANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its cytotoxicity, kinase inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrazole core linked to a triazolo-pyridazine moiety and a methoxy group. This unique configuration is hypothesized to influence its biological activity significantly.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound in various contexts:
1. Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (breast cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (cervical cancer) : IC50 = 2.73 ± 0.33 μM
These results indicate that the compound is particularly effective against A549 and MCF-7 cells, suggesting its potential as an anticancer agent .
2. Kinase Inhibition
The compound has also been evaluated for its inhibitory activity against c-Met kinase, a target implicated in various cancers:
- c-Met Kinase Inhibition : IC50 = 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM).
This potent inhibition suggests that the compound could be explored further as a targeted therapy for cancers characterized by c-Met overexpression .
The mechanism of action appears to involve the induction of apoptosis in cancer cells and cell cycle arrest in the G0/G1 phase, particularly noted in A549 cells. The acridine orange single staining test indicated late-stage apoptosis as a key pathway through which this compound exerts its effects .
Comparative Analysis of Related Compounds
To contextualize the activity of this compound, it is useful to compare it with other related derivatives:
| Compound Name | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 12e | c-Met Kinase | 0.090 | Significant cytotoxicity across multiple cancer cell lines |
| Foretinib | c-Met Kinase | 0.019 | Established positive control |
| Compound PYZ3 | COX-II | 0.011 | High potency but not selective |
| Compound PYZ4 | COX-II | 0.200 | Increased selectivity towards COX-II |
This table illustrates how the new compound compares favorably with established standards in terms of potency and specificity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study focused on triazolo-pyridazine derivatives found that modifications to the pyrazole scaffold could enhance anticancer activity and selectivity against specific kinases .
- Another investigation into pyrazole-linked compounds indicated promising results in reducing inflammation and pain through COX-II inhibition, suggesting broader therapeutic potential beyond oncology .
相似化合物的比较
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound and the benzimidazole-linked analog () share the triazolo[4,3-b]pyridazine core but differ in substituents. The benzimidazole analog’s propanamide linker may enhance solubility compared to the target’s methyl-carboxamide bridge.
常见问题
Q. What are the critical parameters for optimizing the synthesis of this compound?
Successful synthesis requires precise control of reaction conditions:
- Temperature : Elevated temperatures (50–80°C) accelerate cyclization but may degrade heat-sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane aids in low-temperature reactions .
- Catalysts : Copper(I) bromide or sodium ascorbate improves click chemistry yields for triazole formation .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., pyrrolidine attachment at pyridazine-C6) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ at m/z 425.19) .
- X-ray crystallography : Resolves 3D conformation of the triazolo-pyridazine core, critical for docking studies .
Q. How can initial biological activity screening be designed?
- In vitro assays : Test against kinase panels (e.g., p38 MAPK, TAK1) due to structural similarity to triazolopyridazine inhibitors .
- Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC₅₀) .
- Control compounds : Include analogs with modified pyrrolidine or pyrazole groups to establish baseline activity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic stability checks : Incubate with liver microsomes to assess if rapid degradation skews activity .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Core modifications : Compare analogs with pyridazine vs. pyridine cores (e.g., reduced activity in pyridine derivatives) .
- Substituent effects :
| Substituent (R) | Bioactivity Trend | Source |
|---|---|---|
| Pyrrolidine (current) | High kinase inhibition | |
| Piperidine | Improved solubility, reduced potency | |
| Morpholine | Enhanced selectivity for TAK1 |
- Computational modeling : Perform QSAR to prioritize substituents with favorable logP and polar surface area .
Q. What methodologies elucidate the compound’s mechanism of action?
- Kinase inhibition assays : Measure ATP-binding competition using fluorescence polarization .
- Crystallography : Co-crystallize with target kinases (e.g., p38 MAPK) to map binding interactions .
- RNA-seq/proteomics : Identify downstream pathways affected in treated cells .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?
- Salt formation : Prepare hydrochloride salts to improve aqueous solubility .
- Prodrug strategies : Modify the carboxamide to ester prodrugs for enhanced absorption .
- Nanoformulation : Encapsulate in PEGylated liposomes to prolong half-life .
Methodological Challenges
Q. What experimental approaches assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Q. How can selectivity against related kinases be validated?
- Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to quantify inhibition at 1 µM .
- CRISPR knockouts : Generate cell lines lacking the target kinase to confirm on-target effects .
Q. What crystallization conditions are optimal for X-ray analysis?
- Solvent screening : Test mixtures of DMSO/water or methanol/ether for crystal growth .
- Temperature gradients : Slow cooling from 40°C to 4°C promotes ordered lattice formation .
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